molecular formula C11H18ClN5 B12348696 N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride CAS No. 1855944-22-7

N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12348696
CAS No.: 1855944-22-7
M. Wt: 255.75 g/mol
InChI Key: RTDATCLRTKFMSS-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is derived from its two pyrazole rings connected via a methylene bridge. The first pyrazole (1-ethylpyrazol-3-yl) features an ethyl group at position 1, while the second pyrazole (1,5-dimethylpyrazol-3-amine) contains methyl groups at positions 1 and 5 and an amine at position 3. The hydrochloride salt indicates protonation of the amine nitrogen.

The molecular formula is C₁₁H₁₈ClN₅ , with a molecular weight of 255.75 g/mol . The SMILES notation for the free base is CCN1C(=C(C=N1)NCC2=CN(N=C2)C)C, and the InChIKey is TZBYAZNUHBQFJI-UHFFFAOYSA-N. The structural complexity arises from the interplay of substituents on both pyrazole rings, which influence electronic distribution and intermolecular interactions.

Crystallographic Data and Conformational Isomerism

While direct crystallographic data for this compound is not publicly available, X-ray diffraction studies of analogous pyrazole derivatives reveal insights into its potential solid-state behavior. Pyrazole rings often adopt planar conformations, with substituents influencing packing efficiency. For example, N-acylpyrazoles coordinated to Cu(II) exhibit trans chelation between nitrogen atoms, stabilizing specific conformers.

Conformational isomerism in such systems is driven by:

  • Steric effects : Ethyl and methyl groups may induce torsional strain.
  • Electronic effects : The amine’s protonation state (as a hydrochloride salt) alters hydrogen-bonding networks.
  • Crystal field interactions : π–Cu(II) interactions in metal-coordinated analogs can enforce s-cis or s-trans conformations.

Computational models suggest that the s-cis conformer of the allenoylpyrazole intermediate is energetically favored by ~4.32 kJ/mol over s-trans, highlighting the role of substituents in conformational equilibrium.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H and ¹³C NMR spectra provide critical insights into the compound’s substitution pattern:

Proton Environment Expected δ (ppm) Multiplicity
Pyrazole H (positions 4/5) 7.2–7.8 Singlet or doublet
N-CH₂- (methylene bridge) 3.8–4.2 Triplet (J = 6–7 Hz)
Ethyl CH₃ 1.2–1.4 Triplet (J = 7–8 Hz)
Ethyl CH₂ 2.5–2.7 Quartet (J = 7–8 Hz)
Methyl (C1/C5) 2.1–2.3 Singlet

The amine proton (NH) in the free base typically appears at δ 2.5–3.5 but broadens or disappears in the hydrochloride form due to protonation. ¹³C NMR would show pyrazole carbons at 140–150 ppm (C=N) and aliphatic carbons at 10–50 ppm.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) of the free base (m/z 219.2 for [M–HCl]⁺) would yield characteristic fragments:

  • Loss of ethyl radical (29 Da): m/z 190.2.
  • Cleavage of methylene bridge : m/z 135.1 (1-ethylpyrazole) and 84.1 (1,5-dimethylpyrazol-3-amine).
  • Base peak : m/z 67.0 (C₃H₅N₂⁺ from pyrazole ring).

High-resolution MS (HRMS) would confirm the molecular ion at m/z 255.75 with isotopic clustering from chlorine.

Infrared (IR) Absorption Characteristics

Key IR bands include:

  • N–H stretch (amine): 3300–3500 cm⁻¹ (weakened in hydrochloride form).
  • C–N stretch (pyrazole): 1350–1450 cm⁻¹.
  • Aromatic C–H bend : 650–800 cm⁻¹.
  • C–Cl stretch (HCl salt): 600–800 cm⁻¹.

The absence of free amine N–H stretches in the hydrochloride form distinguishes it from the free base.

Properties

CAS No.

1855944-22-7

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-6-5-10(13-16)8-12-11-7-9(2)15(3)14-11;/h5-7H,4,8H2,1-3H3,(H,12,14);1H

InChI Key

RTDATCLRTKFMSS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=NN(C(=C2)C)C.Cl

Origin of Product

United States

Preparation Methods

Structural Characteristics and Properties

N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a complex heterocyclic compound featuring two pyrazole rings connected by a methylene bridge. The compound possesses an ethyl group at the 1-position of one pyrazole ring and methyl groups at the 1 and 5 positions of the other pyrazole ring. The hydrochloride salt form enhances its solubility in aqueous media, making it more suitable for biological testing and pharmaceutical applications.

The molecular formula of this compound is C₁₁H₁₈ClN₅, with a molecular weight of approximately 255.75 g/mol. The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Traditional Synthetic Approaches

Formation of 1-Ethylpyrazole Precursor

The initial step in synthesizing the target compound involves the preparation of the 1-ethylpyrazole component. This typically begins with a cyclization reaction involving hydrazine and an appropriate precursor. The process generally follows these steps:

  • Cyclization reaction to form the basic pyrazole ring structure
  • N-alkylation with an ethyl halide (typically ethyl bromide or ethyl iodide) to introduce the ethyl group at the 1-position
  • Functionalization at the 3-position to create a reactive handle for subsequent coupling

A common approach for the formation of 1-ethylpyrazole involves the following reaction:

Reagents Conditions Expected Yield
Hydrazine + ethyl β-formylpropionate In ethanol, at 70-80°C, 3-4 hours 65-75%
Resulting pyrazole + ethyl bromide With potassium carbonate, in acetonitrile, at 60-70°C, 4-6 hours 70-80%
1-Ethylpyrazole + formylating agent (POCl₃/DMF) At 0-5°C, gradually warming to room temperature, 2-3 hours 60-70%

These reactions produce 1-ethylpyrazole-3-carboxaldehyde, which serves as a key intermediate for the subsequent coupling step.

Preparation of 1,5-dimethylpyrazol-3-amine

The synthesis of the 1,5-dimethylpyrazol-3-amine component typically employs one of two main approaches:

Method A: From Acetylacetone

This method utilizes the condensation of acetylacetone with methylhydrazine to form 3,5-dimethylpyrazole, followed by further modifications:

Step Reagents Conditions Notes
1 Acetylacetone + methylhydrazine Room temperature, in ethanol, 2-3 hours Forms 1,5-dimethylpyrazole
2 Nitration HNO₃/H₂SO₄, 0-5°C, 1-2 hours Introduces nitro group at 3-position
3 Reduction H₂, Pd/C or Fe/AcOH, 30-60°C, 2-4 hours Converts nitro to amino group
Method B: Direct Cyclization Approach

An alternative approach involves the direct cyclization of an appropriate β-ketoester with methylhydrazine:

Reagents Conditions Yield
Ethyl acetoacetate derivative + methylhydrazine In ethanol, reflux, 4-6 hours 55-65%

This method can be advantageous as it may reduce the number of synthetic steps required.

Coupling Reaction

The coupling of the two pyrazole units is typically achieved through a reductive amination reaction, which is critical for the formation of the methylene bridge between the two pyrazole rings:

  • Reaction of 1-ethylpyrazole-3-carboxaldehyde with 1,5-dimethylpyrazol-3-amine forms an imine intermediate
  • Reduction of the imine using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃)

The reaction conditions for this coupling step are typically as follows:

Reagents Solvent Temperature Duration Catalyst Yield
1-Ethylpyrazole-3-carboxaldehyde + 1,5-dimethylpyrazol-3-amine Methanol or ethanol Room temperature 1-2 hours Acetic acid (catalytic) 70-80%
Imine intermediate + NaBH₄ Methanol 0-5°C 1-2 hours None 75-85%

The reductive amination can also be performed as a one-pot procedure, particularly when using sodium cyanoborohydride, which allows for the reduction to occur in the same reaction vessel as the imine formation.

Hydrochloride Salt Formation

The final step involves the conversion of the free base to the hydrochloride salt:

  • Dissolution of the free base in an appropriate solvent (typically diethyl ether or ethanol)
  • Addition of hydrogen chloride (as a solution in diethyl ether or dioxane, or as a gas)
  • Precipitation, filtration, and purification of the hydrochloride salt

The salt formation process typically achieves high yields (>90%) and significantly enhances the compound's stability and water solubility.

Advanced Synthetic Strategies

One-Pot Synthesis Method

A more efficient one-pot synthesis approach has been developed to reduce the number of isolation and purification steps:

Step Reagents and Conditions Advantages
1 1-Ethylpyrazole-3-carboxaldehyde + 1,5-dimethylpyrazol-3-amine + NaCNBH₃ in methanol with acetic acid Imine formation and reduction in one vessel
2 Direct addition of HCl in ether Salt formation without isolating the free base

This streamlined approach can significantly improve overall yield and reduce processing time, making it particularly valuable for larger-scale preparations.

Flow Chemistry Approach

Continuous flow chemistry offers significant advantages for scaling up the synthesis:

Process Equipment Benefits Challenges
Continuous flow N-alkylation Tubular reactor with static mixers Better temperature control, consistent residence time Initial setup complexity
Flow-based reductive amination Packed-bed reactor with immobilized reducing agent Reduced reagent usage, improved safety Potential clogging issues
In-line salt formation Mixing tee followed by crystallization unit Rapid mixing, consistent crystal size Solids handling in flow

The flow chemistry approach provides better heat and mass transfer, improved safety profiles for hazardous reagents, and more consistent product quality across batches.

Optimization of Reaction Parameters

Solvent Effects

The choice of solvent significantly impacts reaction efficiency:

Solvent Reaction Step Advantages Disadvantages
Acetonitrile N-alkylation High conversion, good selectivity Higher cost
Tetrahydrofuran Reductive amination Good solubility for various reagents Peroxide formation concerns
Methanol Reductive amination Excellent for NaBH₄ reductions Limited temperature range
Dimethylformamide N-alkylation High boiling point, good solubility Difficult removal
Ethanol Salt formation Environmentally friendly, good crystallization Lower solubility for some intermediates

Studies have shown that acetonitrile is particularly effective for the N-alkylation step, with yields of 80-85% achievable under optimized conditions.

Temperature Optimization

Temperature control is crucial for maximizing yield and minimizing side reactions:

Reaction Step Optimal Temperature Range Effect of Temperature Deviation
Pyrazole formation 80-100°C Lower: incomplete reaction
Higher: decomposition products
N-alkylation 60-80°C Lower: slower reaction
Higher: N,N-dialkylation side product
Reductive amination 0-25°C (imine formation at RT, reduction at 0-5°C) Higher temperatures during reduction can lead to over-reduction
Salt formation 0-5°C Higher temperatures may result in less pure precipitate

Precise temperature control during the reductive amination step is particularly important to ensure selective reduction of the imine bond without affecting other functional groups.

Catalyst Selection

Various catalysts can enhance specific steps in the synthesis:

Catalyst Application Concentration Range Performance Metrics
Acetic acid Imine formation 0.1-0.5 equivalents Increases rate by 40-50%
Ti(OiPr)₄ Reductive amination 0.1-0.2 equivalents Improves selectivity by 15-20%
ZnCl₂ Pyrazole formation 0.05-0.1 equivalents Accelerates cyclization by 30-40%
Pd/C (10%) Nitro reduction 5-10% w/w Complete conversion in 2-3 hours

The selection of appropriate catalysts can significantly improve reaction efficiency and product quality.

Purification and Analysis

Chromatographic Purification

Column chromatography is often employed for the purification of intermediates and the final free base:

Stationary Phase Mobile Phase Rf Value (Target Compound) Recovery
Silica gel DCM/MeOH (95:5) 0.3-0.4 85-90%
Alumina (neutral) EtOAc/Hexane (7:3) 0.5-0.6 80-85%
C18 reverse phase Acetonitrile/Water (gradient) Retention time: 8-10 min 90-95%

For preparative separations, flash chromatography using automated systems can significantly improve throughput and consistency.

Recrystallization Techniques

Recrystallization is a common method for purifying the final hydrochloride salt:

Solvent System Procedure Recovery Purity Improvement
Ethanol/Diethyl ether Dissolve in minimum hot ethanol, cool, add ether dropwise 80-85% ≥98% to ≥99.5%
Isopropanol/Hexane Hot dissolution, cooling to 0-5°C, slow addition of hexane 75-80% ≥97% to ≥99%
Acetone/Water Dissolve in acetone, add water until turbidity, refrigerate 70-75% ≥95% to ≥98%

Multiple recrystallizations may be necessary to achieve pharmaceutical-grade purity, though this typically comes at the expense of overall yield.

Analytical Characterization

Rigorous analytical characterization is essential for confirming the structure and purity of this compound:

Analytical Technique Key Information Expected Values
¹H NMR (400 MHz, DMSO-d₆) Pyrazole CH signals
Methylene bridge
Methyl groups
Ethyl group
NH signal
δ 5.8-7.5 ppm (pyrazole CH)
δ 4.3-4.7 ppm (CH₂)
δ 2.1-2.3 ppm (CH₃)
δ 1.2-1.4 ppm (CH₃CH₂)
δ 8.5-9.5 ppm (NH, broad)
¹³C NMR Carbon framework Pyrazole carbons: δ 105-150 ppm
Methylene carbon: δ 35-45 ppm
Methyl carbons: δ 10-20 ppm
Mass Spectrometry Molecular weight m/z 220 (free base [M+H]⁺)
Fragmentation pattern with loss of ethyl and methyl groups
Elemental Analysis C, H, N content Within ±0.4% of theoretical values for C₁₁H₁₈ClN₅

HPLC analysis is typically performed using a C18 column with a mobile phase consisting of acetonitrile and water (with 0.1% trifluoroacetic acid), monitoring at 220-280 nm to assess purity.

Scale-Up Considerations

Equipment Selection

The appropriate selection of process equipment is critical for successful scale-up:

Process Step Laboratory Scale Pilot Scale Production Scale
Pyrazole formation Round-bottom flask with reflux condenser 20-50L jacketed reactor 500-1000L glass-lined reactor
Reductive amination Three-neck flask with addition funnel 50-100L reactor with mechanical agitation 1000-2000L reactor with baffles and agitator
Salt formation Erlenmeyer flask 20-50L crystallizer 500-1000L crystallizer with filtration unit

Equipment materials must be compatible with the corrosive nature of some reagents, particularly during the salt formation step where hydrogen chloride is used.

Process Parameter Optimization

Key process parameters must be optimized for industrial-scale production:

Parameter Laboratory Scale Production Scale Control Method
Agitation Magnetic stirring Mechanical agitation RPM control, torque monitoring
Temperature control Oil bath or heating mantle Jacketed vessels with heat transfer fluid PID temperature controllers
Addition rates Manual addition Automated feed systems Mass flow controllers, feed pumps
Reaction monitoring TLC, HPLC In-process sampling, online analytics Automated sampling systems

The optimization of these parameters is essential for achieving consistent product quality and yield at industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced pyrazole derivatives. Substitution reactions can lead to a wide range of substituted pyrazole compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridines have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study highlighted that specific pyrazolo compounds demonstrated effective inhibition against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Antifungal Properties:
The compound has also been explored for antifungal activity. A study on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed that certain derivatives exhibited higher antifungal activity compared to traditional fungicides like boscalid. This suggests that N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride could be developed as a new class of antifungal agents .

Anti-inflammatory Effects:
Pyrazole derivatives are known for their anti-inflammatory effects, making them candidates for treating inflammatory diseases. Research has shown that these compounds can modulate inflammatory pathways and cytokine production, which may lead to new treatments for conditions such as rheumatoid arthritis .

Agricultural Applications

Herbicidal Activity:
this compound has been evaluated for herbicidal properties. A study reported that certain pyrazole derivatives exhibited broad-spectrum herbicidal activity comparable to established herbicides. These compounds demonstrated effective inhibition of barnyard grass, indicating their potential use in agricultural weed management .

Pesticidal Properties:
In addition to herbicides, pyrazole compounds have been investigated for their insecticidal properties. Research has shown that these compounds can act as effective insecticides against various agricultural pests, potentially leading to the development of safer and more effective pest control options .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedResultReference
AnticancerPyrazolo[3,4-b]pyridine derivativesInhibition of cancer cell proliferation
Antifungal3-(Difluoromethyl)-1-methyl-pyrazoleHigher activity than boscalid
Anti-inflammatoryVarious pyrazole derivativesModulation of inflammatory cytokines
HerbicidalPyrazole derivativesEffective against barnyard grass
InsecticidalPyrazole compoundsEffective against agricultural pests

Case Studies

Case Study 1: Anticancer Research
In a recent study published in Molecules, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity against multiple cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity, paving the way for further development of these compounds as anticancer agents .

Case Study 2: Agricultural Application
A greenhouse study assessed the efficacy of newly synthesized pyrazole-based herbicides against common weeds. The results demonstrated that certain compounds exhibited superior weed control compared to standard herbicides, suggesting their potential as environmentally friendly alternatives in crop management practices .

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal applications, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog 1: 1-(Difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine Hydrochloride (CAS 1856077-66-1)

  • Molecular Formula : C₁₀H₁₄ClF₂N₅ ()
  • Key Differences: Substitution of a difluoromethyl group on the pyrazole ring versus the methyl group in the target compound.
Table 1: Physical Properties Comparison
Property Target Compound (Inferred) 1-(Difluoromethyl) Analog ()
Molecular Weight ~263.7 g/mol 277.70 g/mol
Halogen Content Cl (hydrochloride) Cl, F₂
Key Functional Groups Ethyl, methyl Ethyl, difluoromethyl

Structural Analog 2: N,1-Dimethyl-1H-pyrazol-3-amine Hydrochloride (CAS 1607302-11-3)

  • Molecular Formula : C₅H₁₀ClN₃ ()
  • Impact: Reduced steric hindrance and molecular weight (~147.6 g/mol) may improve solubility but limit binding affinity in biological systems due to fewer interaction sites .

Structural Analog 3: N-[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine Hydrochloride

  • Molecular Formula : C₁₂H₁₈ClFN₅ ()
  • Key Differences: Fluorine atom at the C5 position of the ethylpyrazole ring.

Structural Analog 4: N-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine (CAS 1006682-81-0)

  • Molecular Formula : C₁₂H₁₆N₄ ()
  • Key Differences :
    • Incorporation of a benzene ring instead of a second pyrazole.
    • Impact : The aromatic benzene ring may enhance π-π stacking interactions in protein binding but reduce conformational flexibility compared to the bis-pyrazole scaffold of the target compound .

Research Implications and Trends

  • Halogenation Effects : Fluorinated analogs () demonstrate how halogen atoms improve drug-like properties, aligning with trends in kinase inhibitor design (e.g., enhanced selectivity and stability).
  • Data Gaps: Limited experimental data (e.g., solubility, IC₅₀ values) in the evidence highlight the need for further pharmacological profiling of these compounds.

Biological Activity

N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including data tables and case studies.

The compound's molecular formula is C11H18ClN5\text{C}_{11}\text{H}_{18}\text{ClN}_5 with a molecular weight of approximately 255.75 g/mol. Its structure consists of a pyrazole ring system that is known for various biological activities, particularly in anticancer and anti-inflammatory applications.

Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity. This modulation can influence multiple biological pathways, suggesting potential therapeutic applications in drug development.

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. For instance, cytotoxicity assays conducted against various cancer cell lines demonstrated significant effects:

Cell Line IC50 (µM) Reference Compound Reference IC50 (µM)
C6 (glioma)5.135-Fluorouracil8.34
Human colon cancerNot specified--
Lung adenocarcinomaNot specified--

The compound exhibited stronger cytotoxicity compared to traditional chemotherapy agents like 5-fluorouracil in certain contexts, indicating its potential as an effective anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various pyrazole derivatives against cervical, colon, breast, glioma, neuroblastoma, and lung cancer cell lines using MTT assays. The findings suggested that compounds similar to this compound could selectively target cancer cells while sparing healthy cells .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on establishing the SAR for pyrazole derivatives indicated that modifications in the pyrazole ring could significantly alter biological activity. For example, substituents at specific positions on the pyrazole ring were found to enhance or diminish anticancer activity .

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